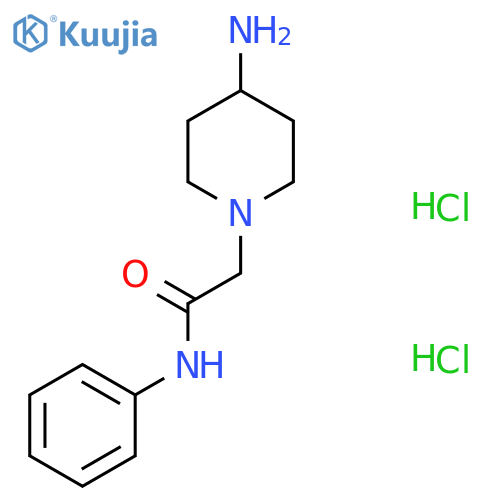Cas no 1332530-11-6 (2-(4-Aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride)

1332530-11-6 structure
商品名:2-(4-Aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride
CAS番号:1332530-11-6
MF:C13H21Cl2N3O
メガワット:306.231341123581
CID:4695062
2-(4-Aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride
- 2-(4-Aminopiperidin-1-yl)-N-phenylacetamidedihydrochloride
- 2-(4-Aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride
-
- インチ: 1S/C13H19N3O.2ClH/c14-11-6-8-16(9-7-11)10-13(17)15-12-4-2-1-3-5-12;;/h1-5,11H,6-10,14H2,(H,15,17);2*1H
- InChIKey: XZOGUMKPIIDGSG-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O=C(CN1CCC(CC1)N)NC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 243
- トポロジー分子極性表面積: 58.4
2-(4-Aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM494164-5g |
2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride |
1332530-11-6 | 97% | 5g |
$745 | 2022-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678556-1g |
2-(4-Aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride |
1332530-11-6 | 98% | 1g |
¥2489.00 | 2024-08-09 | |
| Chemenu | CM494164-1g |
2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride |
1332530-11-6 | 97% | 1g |
$251 | 2022-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678556-5g |
2-(4-Aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride |
1332530-11-6 | 98% | 5g |
¥7980.00 | 2024-08-09 |
2-(4-Aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
1332530-11-6 (2-(4-Aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride) 関連製品
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
